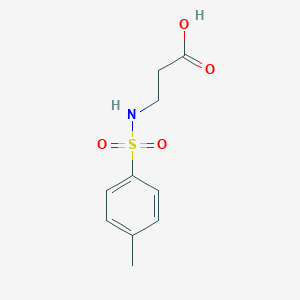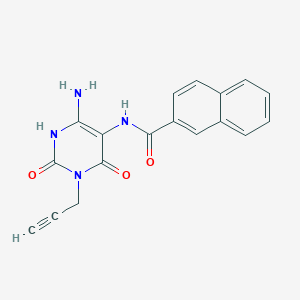
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil, also known as NPC-14686, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research.
Mecanismo De Acción
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil inhibits the activity of DNA polymerase by binding to the enzyme's active site. This binding prevents the enzyme from adding nucleotides to the growing DNA chain, ultimately leading to the inhibition of DNA replication.
Biochemical and Physiological Effects:
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil in lab experiments is its specificity for DNA polymerase, which allows for the selective inhibition of DNA replication. However, 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. One area of interest is the development of more potent analogs of 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil with longer half-lives. Additionally, further research is needed to fully understand the anti-tumor and anti-inflammatory effects of 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil, as well as its potential applications in other areas of scientific research.
In conclusion, 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is a complex compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit DNA polymerase activity makes it a valuable tool for studying DNA replication and repair mechanisms, as well as a potential candidate for cancer and inflammatory disease research. While there are limitations to its use in lab experiments, there are several potential future directions for research on 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil that could lead to new discoveries and advancements in the field of scientific research.
Métodos De Síntesis
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is a complex compound that requires a multi-step synthesis method. The first step involves the reaction of 2-naphthyl isocyanate with propargylamine, which produces 2-(prop-2-yn-1-ylamino)naphthalene-1-carboxamide. This intermediate compound is then reacted with 6-amino-1,3-dimethyluracil to produce 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil.
Aplicaciones Científicas De Investigación
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been used in a variety of scientific research studies due to its ability to inhibit the activity of DNA polymerase. This inhibition can be used to study the replication of DNA and the mechanisms of DNA repair. Additionally, 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have anti-tumor activity, making it a potential candidate for cancer research.
Propiedades
Número CAS |
197075-92-6 |
|---|---|
Nombre del producto |
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil |
Fórmula molecular |
C18H14N4O3 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-2-9-22-17(24)14(15(19)21-18(22)25)20-16(23)13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10H,9,19H2,(H,20,23)(H,21,25) |
Clave InChI |
MGNZGLDKFXCGIC-UHFFFAOYSA-N |
SMILES |
C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Sinónimos |
2-Naphthalenecarboxamide, N-[4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-(2-propynyl)-5-pyrimidinyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)
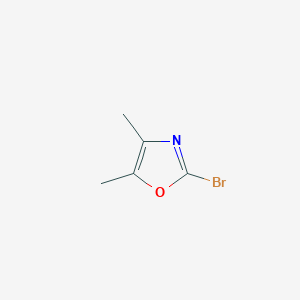
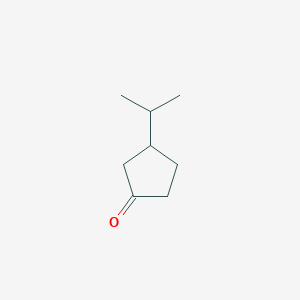
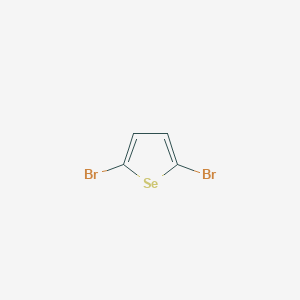

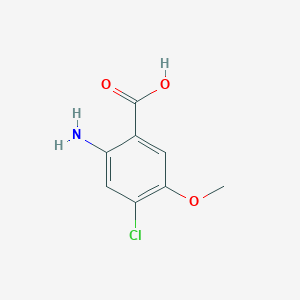
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)

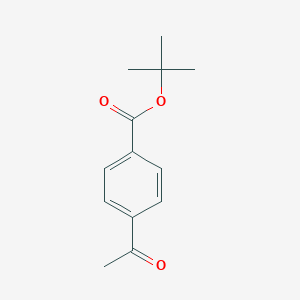
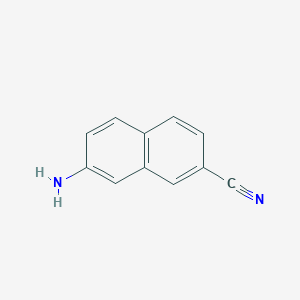
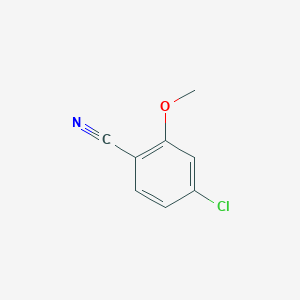
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)
